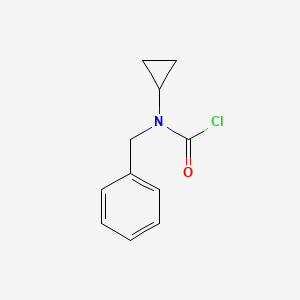
Benzyl-cyclopropyl-carbamoyl chloride
Cat. No. B8705469
Key on ui cas rn:
211619-33-9
M. Wt: 209.67 g/mol
InChI Key: DTDWQDAWWWWBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07807709B2
Procedure details


The title compound is prepared analogously as described for cyclohexylmethyl-methylcarbamoyl chloride. TLC, Rf (CH2Cl2/MeOH 95:5)=0.9. MS (LC-MS): [M+H]+=210.2. tR (HPLC, Waters Symmetry C18 column, 20-100% CH3CN/H2O/5 min, CH3CN and H2O containing 0.1% TFA, flow: 0.6 mL/min): 4.67 min.

Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([CH2:7][N:8]([CH3:12])[C:9]([Cl:11])=[O:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(Cl)Cl.CO.[CH3:18][C:19]#N.O.CC#N>O>[CH2:7]([N:8]([CH:12]1[CH2:19][CH2:18]1)[C:9]([Cl:11])=[O:10])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)CN(C(=O)Cl)C
|
Step Two
|
Name
|
CH2Cl2 MeOH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl.CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
4.67 min.
|
|
Duration
|
4.67 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N(C(=O)Cl)C1CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
